molecular formula C13H10N2 B14128358 3-(1H-Pyrrol-1-yl)quinoline CAS No. 795274-73-6

3-(1H-Pyrrol-1-yl)quinoline

Cat. No.: B14128358
CAS No.: 795274-73-6
M. Wt: 194.23 g/mol
InChI Key: SIJOSTVISLGDIG-UHFFFAOYSA-N
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Description

3-(1H-Pyrrol-1-yl)quinoline is a heterocyclic compound that features a quinoline ring fused with a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-Pyrrol-1-yl)quinoline typically involves the Clauson-Kaas reaction, where 7-amino-spiro[chromeno[4,3-b]quinoline-6,1′-cycloalkanes] react with 2,5-dimethoxytetrahydrofuran in an acetic acid medium at 90°C for 48 hours . Another method involves the Paal-Knorr pyrrole synthesis, which condenses 2,5-dimethoxytetrahydrofuran with various amines in the presence of a catalytic amount of iron (III) chloride .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions: 3-(1H-Pyrrol-1-yl)quinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at the 2- and 4-positions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives.

Comparison with Similar Compounds

Uniqueness: 3-(1H-Pyrrol-1-yl)quinoline stands out due to its unique structural combination of pyrrole and quinoline rings, which imparts distinct photophysical properties and a broad spectrum of biological activities

Properties

CAS No.

795274-73-6

Molecular Formula

C13H10N2

Molecular Weight

194.23 g/mol

IUPAC Name

3-pyrrol-1-ylquinoline

InChI

InChI=1S/C13H10N2/c1-2-6-13-11(5-1)9-12(10-14-13)15-7-3-4-8-15/h1-10H

InChI Key

SIJOSTVISLGDIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)N3C=CC=C3

Origin of Product

United States

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